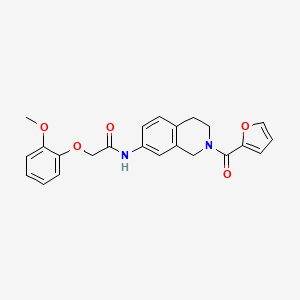

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide

Description

Properties

IUPAC Name |

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O5/c1-28-19-5-2-3-6-20(19)30-15-22(26)24-18-9-8-16-10-11-25(14-17(16)13-18)23(27)21-7-4-12-29-21/h2-9,12-13H,10-11,14-15H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULGPCAXYMTIFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Variations at the 2-Position

- Trifluoroacetyl (Ev6): In N-[4-(2-cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide, the trifluoroacetyl group increases lipophilicity and metabolic stability .

- Benzylcarbamoyl Methyl (Ev3, Ev7): Found in compounds like N-benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-[2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide (20), this group improves receptor binding affinity via hydrophobic interactions .

Substituent Variations at the 6- and 7-Positions

- 2-Methoxyphenoxy Acetamide (Target Compound): The methoxy group enhances solubility, while the phenoxy acetamide contributes to steric bulk and hydrogen bonding.

- Benzyloxy (Ev3): Compounds like N-benzyl-2-[7-(benzyloxy)-1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-2-yl]acetamide (21) show higher metabolic stability but reduced solubility .

Key Reactions

- Amide Coupling : The acetamide group in the target compound is likely synthesized via carbodiimide-mediated coupling (e.g., BOP or HATU), as seen in Ev5 for sulfonamide derivatives .

- Furan-2-carbonyl Introduction : Similar to Ev6’s trifluoroacetylation, the furan-2-carbonyl group may be introduced via acylation with furan-2-carbonyl chloride under basic conditions .

- Purification : Silica gel chromatography is standard, with yields ranging from 24% (compound 20, Ev3) to 94% (compound 25g, Ev7) depending on substituent complexity .

Pharmacological and Physicochemical Properties

Orexin Receptor Antagonism

- The target compound’s tetrahydroisoquinoline core aligns with Ev3’s orexin 1 receptor antagonists, where 6- and 7-position substituents dictate selectivity. For example, compound 20 (Ev3) showed potent antagonism (IC₅₀ = 12 nM) due to its piperidin-1-yl ethoxy group, whereas the target compound’s 2-methoxyphenoxy acetamide may alter binding kinetics .

Physicochemical Data

Q & A

Basic: What are the optimal synthetic routes and characterization methods for this compound?

Methodological Answer:

The synthesis involves multi-step organic reactions:

- Step 1: Condensation of tetrahydroisoquinoline derivatives with furan-2-carbonyl chloride under inert conditions (argon/nitrogen) at 0–5°C to form the 2-(furan-2-carbonyl)-tetrahydroisoquinoline intermediate.

- Step 2: Coupling with 2-(2-methoxyphenoxy)acetic acid via amide bond formation using coupling agents like HATU or EDC in dichloromethane (DCM) at room temperature .

Characterization: - HPLC (≥95% purity, C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to confirm structural integrity and purity.

- Mass Spectrometry (HRMS) for molecular weight validation (expected [M+H]⁺ ~493.5 g/mol) .

Basic: How is preliminary biological activity screening conducted for this compound?

Methodological Answer:

- In vitro assays:

- Enzyme inhibition: Test against kinases (e.g., EGFR, MAPK) or proteases using fluorogenic substrates. IC₅₀ values are calculated via dose-response curves (0.1–100 µM) .

- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with 24–72 hr exposure.

- ADME screening: Measure logP (octanol/water partition coefficient) via shake-flask method and aqueous solubility (pH 7.4 buffer) .

Advanced: How do structural modifications (e.g., furan vs. thiophene) impact biological activity?

Methodological Answer:

- Comparative SAR: Synthesize analogs (e.g., replacing furan with thiophene or varying methoxy positions) and evaluate activity in parallel assays.

- Example: Thiophene analogs in showed 30% lower kinase inhibition than furan derivatives, suggesting furan’s electronic effects enhance target binding .

- Computational modeling: Use Schrödinger’s Glide for docking studies to compare binding affinities of substituents at the active site .

Advanced: What strategies are effective for target identification and mechanistic studies?

Methodological Answer:

- Target identification:

- Chemical proteomics: Use biotinylated probes of the compound for pull-down assays in cell lysates, followed by LC-MS/MS to identify bound proteins .

- CRISPR-Cas9 screening: Genome-wide knockout libraries to identify genes whose loss rescues compound-induced cytotoxicity .

- Mechanistic studies:

Basic: How are physicochemical properties optimized for in vivo studies?

Methodological Answer:

- Lipophilicity adjustment: Introduce polar groups (e.g., hydroxyl, amine) to reduce logP while maintaining activity. showed methoxy groups increase logP by ~0.5 units, impacting bioavailability .

- Salt formation: Prepare hydrochloride salts to enhance aqueous solubility (e.g., from 0.01 mg/mL to 1.2 mg/mL) .

- Formulation: Use PEG-based nanoparticles or cyclodextrin complexes for intravenous administration .

Advanced: How can contradictions in biological data (e.g., varying IC₅₀ across studies) be resolved?

Methodological Answer:

- Standardized protocols: Ensure consistent assay conditions (e.g., ATP concentration in kinase assays, cell passage number).

- Data normalization: Use reference inhibitors (e.g., staurosporine for kinases) as internal controls.

- Meta-analysis: Compare datasets across analogs (e.g., vs. 19) to identify trends (e.g., methoxy position inversely correlates with cytotoxicity) .

Advanced: What computational and experimental approaches elucidate reaction mechanisms?

Methodological Answer:

- DFT calculations: Gaussian 09 to map energy profiles for key steps (e.g., amide coupling transition states) .

- Isotope labeling: ¹⁸O tracing in hydrolysis studies to confirm acyl-oxygen cleavage mechanisms.

- In situ monitoring: ReactIR to detect intermediates during synthesis (e.g., active ester formation with EDC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.